molecular formula C32H44N4O4 B2451217 EZH2-IN-15

EZH2-IN-15

Katalognummer: B2451217
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: YLZVNQZYAYVUCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EZH2-IN-15 ist ein potenter und selektiver Inhibitor des Enzyms Enhancer of Zeste Homolog 2 (EZH2). EZH2 ist eine Histon-Methyltransferase, die eine entscheidende Rolle bei der Gen-Silencing durch Trimethylierung von Histon H3 an Lysin 27 (H3K27me3) spielt. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung verschiedener Krebsarten, bei denen EZH2 häufig überexprimiert oder mutiert ist, erhebliche Aufmerksamkeit erlangt .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide exhibit anti-inflammatory activities. In silico molecular docking studies suggest that these compounds can act as inhibitors of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

There is growing interest in the anticancer properties of related compounds. For instance, derivatives of pyridine and benzofuran have shown cytotoxic effects against various cancer cell lines. These findings warrant further investigation into the specific mechanisms by which N-(4,6-dimethylpyridine derivatives inhibit cancer cell proliferation .

Case Study 1: Inhibition of COX and LOX

A study involving a series of pyridine derivatives demonstrated their ability to inhibit COX and LOX enzymes effectively. The lead compound from this series exhibited an IC50 value in the low micromolar range, indicating potent anti-inflammatory activity .

Case Study 2: Structure–Activity Relationship (SAR) Analysis

Research focusing on the structure–activity relationships of similar compounds revealed that modifications to the ethyl and piperidine substituents significantly affected biological activity. This highlights the importance of structural optimization in developing new therapeutic agents based on N-(4,6-dimethylpyridine derivatives) .

Wirkmechanismus

Target of Action

The primary target of the compound N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, also known as EZH2-IN-15, is the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 also regulates gene expression in ways besides H3K27me3 . Functions of EZH2 in cells proliferation, apoptosis, and senescence have been identified .

Mode of Action

This compound interacts with its target, EZH2, by inhibiting its enzymatic activity . This inhibition reduces the levels of trimethylated lysine 27 of histone 3 (H3K27me3), a critical epigenetic event during tissue development and stem cell fate determination . This interaction results in changes in gene expression, affecting various biological processes such as cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Biochemical Pathways

This compound affects several biochemical pathways through its interaction with EZH2. EZH2 functions in various biological processes via three types of mechanisms, including PRC2-dependent H3K27 methylation, PRC2-dependent non-histone protein methylation, and PRC2-independent gene transactivation . When this compound inhibits EZH2, it impacts these pathways, leading to changes in cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .

Pharmacokinetics

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide is orally bioavailable, characterized by rapid absorption and dose-proportional exposure . The compound is metabolized by CYP3A in the liver to three major inactive metabolites, has a short half-life, and is mainly excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action are profound. By inhibiting EZH2, the compound reduces the levels of H3K27me3, leading to changes in gene expression . This impacts various biological processes, including cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence . In cancer cells, this can lead to reduced proliferation and increased apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce CYP3A could affect the metabolism and therefore the efficacy of this compound . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of certain signaling molecules or the state of the cell cycle .

Biochemische Analyse

Biochemical Properties

EZH2-IN-15 interacts with EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a process that leads to the repression of gene expression . By inhibiting EZH2, this compound can potentially alter the methylation status of histones and thereby influence gene expression .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect cell cycle progression, autophagy, apoptosis, and DNA damage repair .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with EZH2 . By inhibiting EZH2, this compound can prevent the trimethylation of H3K27, thereby altering gene expression . This can lead to changes in the activation or repression of various genes, influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound can have long-term effects on cellular function, potentially due to its impact on gene expression .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . At certain dosages, this compound has been shown to have therapeutic potential against some cancers . High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, this compound has been shown to upregulate IDH2, enhancing tricarboxylic acid cycle (TCA cycle) activity .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is another area of interest . Studies suggest that this compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von EZH2-IN-15 beinhaltet typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und ihre anschließende FunktionalisierungSpezielle Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung der Laborsynthese auf eine größere Skala unter Beibehaltung der Effizienz und Sicherheit des Prozesses. Dies erfordert häufig den Einsatz von kontinuierlichen Fließreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten oder Ketonderivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions

EZH2-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

EZH2-IN-15 zeichnet sich durch seine hohe Selektivität und Potenz gegenüber EZH2 aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch im therapeutischen Kontext macht. Seine einzigartige Bindungsaffinität und sein inhibitorisches Profil bieten gegenüber anderen EZH2-Inhibitoren Vorteile, insbesondere hinsichtlich Wirksamkeit und Sicherheit in präklinischen und klinischen Studien .

Biologische Aktivität

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, commonly referred to as compound X, is a synthetic organic compound with potential pharmacological applications. This compound features a complex structure that suggests a diverse range of biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

The molecular formula of compound X is C32H44N4O4C_{32}H_{44}N_{4}O_{4}, with a molecular weight of 548.72 g/mol. It exists as a solid, typically off-white to yellow in color, with predicted boiling points around 735.3 °C and a density of 1.168 g/cm³ .

Anticancer Activity

Recent studies have highlighted the importance of compounds similar to X in cancer treatment. For instance, compounds that share structural characteristics with X have shown promising results as inhibitors of histone deacetylase (HDAC), which plays a significant role in cancer cell proliferation and survival . HDAC inhibitors are recognized for their ability to induce cell cycle arrest and apoptosis in cancer cells.

Neuroprotective Effects

Research indicates that compounds with similar structures can exhibit neuroprotective properties, potentially through modulation of neuroinflammatory responses or by protecting neuronal cells from oxidative stress . This suggests that compound X may also have applications in treating neurodegenerative conditions such as Alzheimer's disease.

Selectivity and Potency

Studies involving related compounds have demonstrated varying degrees of selectivity towards specific protein kinases and other targets. For example, certain derivatives have been shown to possess high selectivity for DNA-PKcs, an essential enzyme in DNA repair mechanisms . Such selectivity is crucial for minimizing off-target effects during therapeutic applications.

Case Studies

A notable case study involving structurally similar compounds demonstrated their efficacy in murine models of cancer when combined with DNA-damaging agents like doxorubicin. These combinations resulted in significant tumor regression, indicating the potential for compound X to enhance the effectiveness of existing chemotherapeutic agents .

Data Table: Biological Activity Comparison

Compound Target Activity Selectivity
Compound XHDACAnticancerModerate
Compound YDNA-PKcsDNA Repair InhibitionHigh
Compound ZNeuroprotectionNeuroprotectiveLow

Eigenschaften

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZVNQZYAYVUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.